molecular formula C24H22N4O2S B11987868 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11987868
M. Wt: 430.5 g/mol
InChI Key: JCIJRBCBLGFMDC-MFKUBSTISA-N
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core, which is a heterocyclic aromatic organic compound, and is linked to a sulfanyl group and an acetohydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 1-benzyl-1H-benzimidazole-2-thione, which is then reacted with 4-methoxybenzaldehyde in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) to form the intermediate 4-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then condensed with acetohydrazide under reflux conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways due to its complex structure. The benzimidazole core is known to interact with DNA and proteins, potentially leading to its biological activities. The sulfanyl and acetohydrazide groups may also contribute to its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide apart is the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C24H22N4O2S

Molecular Weight

430.5 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H22N4O2S/c1-30-20-13-11-18(12-14-20)15-25-27-23(29)17-31-24-26-21-9-5-6-10-22(21)28(24)16-19-7-3-2-4-8-19/h2-15H,16-17H2,1H3,(H,27,29)/b25-15+

InChI Key

JCIJRBCBLGFMDC-MFKUBSTISA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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